molecular formula C9H14O2 B13062827 2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde

2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde

Cat. No.: B13062827
M. Wt: 154.21 g/mol
InChI Key: SISCTFZCGQLTIH-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde is an organic compound with the molecular formula C9H14O2. It is a derivative of cyclohexane, featuring two methyl groups at positions 2 and 4, a ketone group at position 6, and an aldehyde group at position 1. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde can be achieved through several methods. One common approach involves the alkylation of cyclohexanone derivatives. For instance, starting with 2,4-dimethylcyclohexanone, the compound can be synthesized by introducing an aldehyde group at the 1-position through formylation reactions. This process typically involves the use of reagents such as formic acid or formaldehyde under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon are used to facilitate the formylation and oxidation reactions. The reaction conditions are optimized to maintain the stability of the compound and prevent over-oxidation or unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde involves its interaction with various molecular targets, including enzymes and receptors. The aldehyde and ketone groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The presence of both methyl groups and the ketone and aldehyde functionalities allows for a wide range of chemical transformations and applications .

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2,4-dimethyl-6-oxocyclohexane-1-carbaldehyde

InChI

InChI=1S/C9H14O2/c1-6-3-7(2)8(5-10)9(11)4-6/h5-8H,3-4H2,1-2H3

InChI Key

SISCTFZCGQLTIH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(C(=O)C1)C=O)C

Origin of Product

United States

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